8-Hydroxy-3,4,6-trichlorodibenzofuran
Description
8-Hydroxy-3,4,6-trichlorodibenzofuran (8-OH-3,4,6-TriCDF) is a chlorinated dibenzofuran derivative characterized by a dibenzofuran core structure substituted with three chlorine atoms at positions 3, 4, and 6, along with a hydroxyl group at position 6.
Properties
Molecular Formula |
C12H5Cl3O2 |
|---|---|
Molecular Weight |
287.5 g/mol |
IUPAC Name |
4,6,7-trichlorodibenzofuran-2-ol |
InChI |
InChI=1S/C12H5Cl3O2/c13-8-2-1-6-7-3-5(16)4-9(14)11(7)17-12(6)10(8)15/h1-4,16H |
InChI Key |
YLPGDDLRALHEGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=CC(=C3)O)Cl)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
8-Hydroxy-3,4-Dichlorodibenzofuran (8-OH-3,4-DiCDF)
- Structure : Retains the hydroxyl group at position 8 but lacks the chlorine atom at position 6 compared to 8-OH-3,4,6-TriCDF.
1,2,3,4,6,7,8-Heptachlorodibenzofuran
8-Hydroxy-2,3,4-Trichlorodibenzofuran (8-OH-2,3,4-TriCDF)
- Structure : Differs from 8-OH-3,4,6-TriCDF in the position of chlorination (positions 2, 3, and 4 vs. 3, 4, and 6).
- Implications : Altered chlorine positioning may influence steric interactions with biological targets, such as enzymes or receptors, though specific data are unavailable in the provided evidence .
Hydroxylated Dibenzofuran Derivatives
Aspergillumarin B and Penicimarin Derivatives
- Structure : Isocoumarin-based compounds (e.g., aspergillumarin B) with hydroxyl and alkyl substituents, differing from the dibenzofuran core of 8-OH-3,4,6-TriCDF.
- Implications : The hydroxyl group in these compounds enhances antioxidant activity, as seen in fungal metabolites. However, the isocoumarin scaffold may limit direct comparability to PCDFs in terms of toxicity or environmental behavior .
Functional Group Modifications in Aromatic Systems
Styrylquinoline Derivatives with Acidic Groups
- Structure: Styrylquinoline scaffolds modified with phosphonic acid or tetrazole groups at position C-5.
- Implications : While structurally distinct from dibenzofurans, these compounds highlight the role of acidic functional groups (e.g., carboxylic acid analogs) in modulating biological activity. For 8-OH-3,4,6-TriCDF, the hydroxyl group may similarly influence binding affinity or metabolic stability .
Comparative Data Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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